molecular formula C21H26N2O2 B1193719 N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide

N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide

Cat. No. B1193719
M. Wt: 338.45
InChI Key: VLPGTHUDTCBGRU-UHFFFAOYSA-N
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Description

UCM1014 is a bioactive chemical.

Scientific Research Applications

Synthesis and Crystal Structure

The compound N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, structurally similar to the queried compound, was synthesized and its crystal structure was confirmed via various methods including X-ray diffraction. Its three-dimensional structure was noted to be formed through weak hydrogen bonds. The study also compared the optimized geometric bond lengths and angles obtained using density functional theory (DFT) with those from X-ray diffraction values, highlighting the compound's structural intricacies (Bai et al., 2012).

X-ray Powder Diffraction Data

Another related derivative, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, underwent molecular characterization, including X-ray powder diffraction (XRPD), revealing its crystallization in an orthorhombic system. The refined unit-cell parameters provided detailed insights into the compound's structural framework (Pinilla et al., 2012).

Biological Activity and Applications

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related to the queried compound, demonstrated significant in vitro antitumor activity. These compounds showed high potency against various cancer cell lines, with some exhibiting specific activities toward CNS, renal, breast, and leukemia cell lines. Molecular docking studies provided insights into their binding modes, correlating structural characteristics with biological activities (Al-Suwaidan et al., 2016).

Psychotropic, Anti-inflammatory, and Cytotoxic Activities

A series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, with structural similarities, were synthesized and evaluated for various biological activities. They showed notable psychotropic, anti-inflammatory, and cytotoxic effects, with some compounds demonstrating antimicrobial action. The research aimed to correlate the structural characteristics of these compounds with their biological outcomes, revealing specific activity combinations for different compounds (Zablotskaya et al., 2013).

properties

Product Name

N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide

Molecular Formula

C21H26N2O2

Molecular Weight

338.45

IUPAC Name

N-[(1-benzyl-5-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methyl]propanamide

InChI

InChI=1S/C21H26N2O2/c1-3-21(24)22-14-17-12-13-18-19(10-7-11-20(18)25-2)23(17)15-16-8-5-4-6-9-16/h4-11,17H,3,12-15H2,1-2H3,(H,22,24)

InChI Key

VLPGTHUDTCBGRU-UHFFFAOYSA-N

SMILES

CCC(NCC1N(CC2=CC=CC=C2)C3=C(C(OC)=CC=C3)CC1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UCM1014, UCM-1014, UCM 1014

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide
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N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide
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N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide
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N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide
Reactant of Route 5
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N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide
Reactant of Route 6
N-(1-Benzyl-5-methoxy-1,2,3,4-tetrahydroquinoline-2-ylmethyl)propanamide

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